methyl 2-cyclopropyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a cyclopropyl group attached to the imidazole ring, which is further substituted with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The stability and efficacy of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents can be introduced using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at room temperature.
Major Products
The major products formed from these reactions include cyclopropyl-substituted imidazole derivatives, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
This compound has shown promise in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclopropyl-1H-imidazole-2-carboxylate
- Methyl 2-cyclopropyl-1H-imidazole-5-carboxylate
- Ethyl 2-cyclopropyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 2-cyclopropyl-1H-imidazole-4-carboxylate is unique due to the specific positioning of the cyclopropyl and carboxylate groups on the imidazole ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its specific reactivity and interaction with biological targets make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-cyclopropyl-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-7(10-6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLGHHLKCJNINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250136-57-2 | |
Record name | methyl 2-cyclopropyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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